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Compound of Interest

Compound Name: 3-Acryloyl-2-oxazolidinone

Cat. No.: B1245777 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

versatile synthetic building block, 3-Acryloyl-2-oxazolidinone. The information presented

herein is crucial for the unambiguous identification and characterization of this compound,

which is of significant interest in organic synthesis and drug discovery. This document

summarizes key spectroscopic data in clearly structured tables and outlines detailed

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables provide a consolidated summary of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 3-Acryloyl-2-oxazolidinone.

Table 1: ¹H NMR Spectroscopic Data of 3-Acryloyl-2-oxazolidinone
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.45 dd 17.0, 10.5 1H -CH=CH₂

6.51 dd 17.0, 1.5 1H -CH=CH₂ (trans)

5.92 dd 10.5, 1.5 1H -CH=CH₂ (cis)

4.45 t 8.0 2H -N-CH₂-

4.02 t 8.0 2H -O-CH₂-

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of 3-Acryloyl-2-oxazolidinone

Chemical Shift (δ) ppm Assignment

165.4 C=O (acryloyl)

153.2 C=O (oxazolidinone)

132.4 -CH=CH₂

127.8 -CH=CH₂

62.1 -O-CH₂-

45.3 -N-CH₂-

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data of 3-Acryloyl-2-oxazolidinone
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Wavenumber (cm⁻¹) Intensity Assignment

1778 Strong C=O stretch (oxazolidinone)

1685 Strong C=O stretch (acrylamide)

1620 Medium C=C stretch (alkene)

1380 Strong C-N stretch

1230 Strong C-O stretch

Table 4: Mass Spectrometry (MS) Data of 3-Acryloyl-2-oxazolidinone

m/z Relative Intensity (%) Assignment

141 - [M]⁺ (Molecular Ion)

86 - [M - C₃H₃O]⁺

55 - [C₃H₃O]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented

above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 3-Acryloyl-2-oxazolidinone is dissolved in

approximately 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane

(TMS) is added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second,

and an acquisition time of 4 seconds. 16 scans are typically co-added to improve the signal-

to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument at a

frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum.
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A 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second are

employed. Several hundred to a few thousand scans are accumulated to obtain a spectrum

with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid 3-Acryloyl-2-oxazolidinone is placed on a

diamond attenuated total reflectance (ATR) crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer. The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and

automatically subtracted from the sample spectrum. 32 scans are co-added to generate the

final spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Electron ionization (EI) is typically used with an ionization energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a quadrupole mass analyzer. The mass spectrum is recorded over a mass range of m/z

40-400.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3-Acryloyl-2-oxazolidinone.
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Acryloyl-2-oxazolidinone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1245777#spectroscopic-data-nmr-ir-ms-of-3-acryloyl-
2-oxazolidinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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